4-[(4-Trifluoromethyl)phenyl]-1-butene
Overview
Description
Synthesis Analysis
The synthesis of 4-[(4-Trifluoromethyl)phenyl]-1-butene involves multiple steps starting from different precursor molecules. A notable method involves the three-step sequence starting from 2-(4-bromophenyl)propene, leading to compounds containing both trialkoxysilyl and substituted 1,3-butanedione functional groups, useful for preparing functionalized sol-gel materials (Peeples et al., 2008). Another approach involves the Wittig methylenation of corresponding 4-ethoxy-1,1,1-trifluoro-3-buten-2-ones, derived from trifluoroacetic acid, for producing trifluoromethyl-substituted phthalates or benzoates (Volle & Schlosser, 2002).
Molecular Structure Analysis
The molecular structure of 4-[(4-Trifluoromethyl)phenyl]-1-butene has been elucidated through various spectroscopic methods, including FT-IR, FT-Raman, and UV spectroscopy. Quantum mechanical calculations and spectroscopic investigations reveal detailed vibrational assignments and the molecular electrostatic potential, indicating areas prone to electrophilic and nucleophilic attacks (Govindasamy & Gunasekaran, 2015).
Chemical Reactions and Properties
4-[(4-Trifluoromethyl)phenyl]-1-butene undergoes various chemical reactions, including photoreaction under neutral and acidic conditions leading to different products depending on the conditions (Tada, Maeda, & Saiki, 1978). It also participates in enynylation reactions to produce conjugated dienynes or trienynes, demonstrating its utility in organic synthesis (Shi, Liu, & Tang, 2005).
Physical Properties Analysis
The physical properties, including thermal stability and mechanical properties of derivatives or compounds related to 4-[(4-Trifluoromethyl)phenyl]-1-butene, have been extensively studied. For instance, novel fluorine-containing polyimides derived from similar structures show excellent solubility in polar organic solvents and outstanding thermal and mechanical properties (Yin et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 4-[(4-Trifluoromethyl)phenyl]-1-butene and its derivatives, have been analyzed through various methods. The vibrational study of trifluorobenzoylacetone, a related compound, using density functional theory (DFT) calculations, provides insights into its molecular stability and hydrogen bond strength, shedding light on the chemical properties of the fluoro-substituted analogs (Tayyari et al., 2007).
Scientific Research Applications
Polymerization Studies :
- Suzuki et al. (1979) investigated the anionic polymerization mechanism of oligomeric 1-phenyl-1,3-butadiene, using lithiated 1-phenyl-2-butene as a model. They found that the negative charge on the chain end delocalizes at α-carbon and phenyl ring, influencing polymerization behavior (Suzuki, Tsuji, Watanabe, & Takegami, 1979).
Organometallic Chemistry :
- Whitcomb and Rajeswaran (2007) synthesized a complex of 4-phenyl-1-butene with silver ion, resulting in the first chelated organometallic silver complex reported in the literature assembled with only Ag–C bonds (Whitcomb & Rajeswaran, 2007).
Catalytic Reactions :
- Csicsery (1968) studied the reactions of 4-phenyl-1-butene over various catalysts, observing processes like isomerization, cyclization, and hydrogenation, which are important in industrial chemical synthesis (Csicsery, 1968).
Electron Transfer and Emission Studies :
- Bae et al. (2014) researched compounds electronically modulated at the C1-position of o-carborane with aryl groups, including 3,5-bis(trifluoromethyl)phenyl, noting that these compounds exhibit aggregation-induced emission in the solid state (Bae, Kim, Lee, Kim, Lee, Do, & Lee, 2014).
Synthesis of Functionalized Compounds :
- Volle and Schlosser (2002) described the preparation of 1-ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives, providing an entry to functionalized (trifluoromethyl)benzenes and pyridines (Volle & Schlosser, 2002).
Photoreactions :
- Tada, Maeda, and Saiki (1978) investigated the UV irradiation of 1-(1-cycloalkenyl)-4-phenyl-1-butanones, including products formed under neutral and acidic conditions, revealing complex reaction pathways (Tada, Maeda, & Saiki, 1978).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-but-3-enyl-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h2,5-8H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTJXTKMSCNQRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600234 | |
Record name | 1-(But-3-en-1-yl)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Trifluoromethyl)phenyl]-1-butene | |
CAS RN |
113170-92-6 | |
Record name | 1-(But-3-en-1-yl)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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